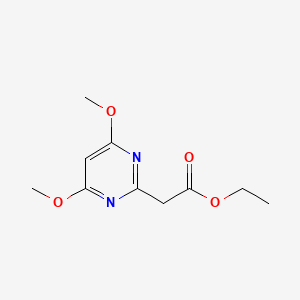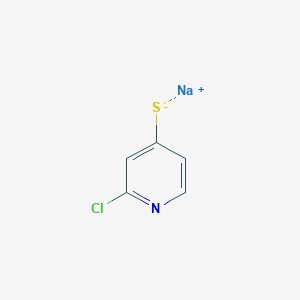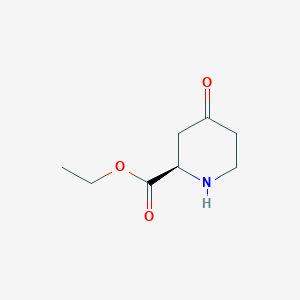
(R)-Ethyl 4-oxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 4-oxopiperidine-2-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The compound’s structure includes an ethyl ester group and a ketone functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-oxopiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-4-oxopiperidine-2-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain ®-Ethyl 4-oxopiperidine-2-carboxylate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 4-oxopiperidine-2-carboxylate may involve:
Large-Scale Esterification: Utilizing continuous flow reactors to achieve efficient esterification.
Catalyst Optimization: Employing optimized catalysts to enhance reaction rates and yields.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
®-Ethyl 4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: ®-Ethyl 4-hydroxypiperidine-2-carboxylate.
Oxidation: ®-4-oxopiperidine-2-carboxylic acid.
Substitution: ®-Ethyl 4-aminopiperidine-2-carboxylate.
Scientific Research Applications
®-Ethyl 4-oxopiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 4-oxopiperidine-2-carboxylate: The enantiomer of ®-Ethyl 4-oxopiperidine-2-carboxylate with similar chemical properties but different biological activities.
Methyl 4-oxopiperidine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.
4-oxopiperidine-2-carboxylic acid: The carboxylic acid form of the compound without the ester group.
Uniqueness
®-Ethyl 4-oxopiperidine-2-carboxylate is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds
Properties
CAS No. |
357154-17-7 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl (2R)-4-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)7-5-6(10)3-4-9-7/h7,9H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
OCYFGZIDDAGMJJ-SSDOTTSWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC(=O)CCN1 |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13018965.png)
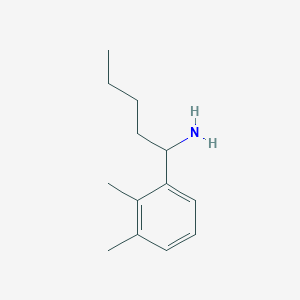
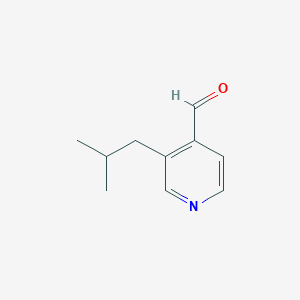
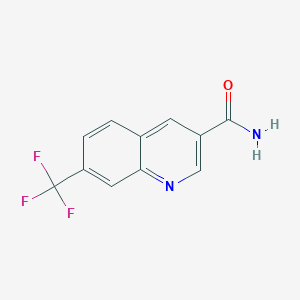

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B13018977.png)
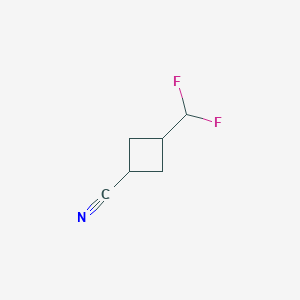
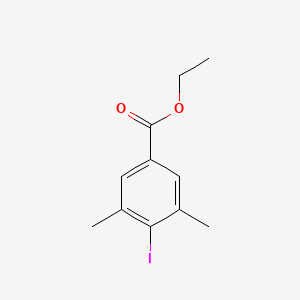

![Diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B13018995.png)
![5-Bromo-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13019002.png)
